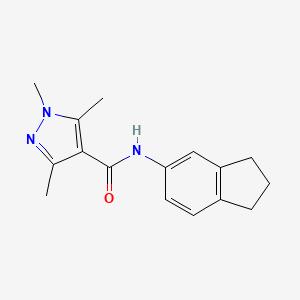
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It can also improve cognitive function and memory retention.
实验室实验的优点和局限性
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is its versatility in various scientific research applications. It can be used in vitro and in vivo experiments to study its potential therapeutic effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies can be conducted to optimize the synthesis method and increase the yield and purity of the final product.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its versatility and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves a multistep process that starts with the reaction of 2,3-dihydroinden-1-one with ethyl acetoacetate to obtain 2-ethyl-2,3-dihydro-1H-inden-1-one. This intermediate is further reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to obtain the desired product. The yield of the final product is around 60-70%, and the purity can be increased by recrystallization.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-15(11(2)19(3)18-10)16(20)17-14-8-7-12-5-4-6-13(12)9-14/h7-9H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNPNLSFILNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

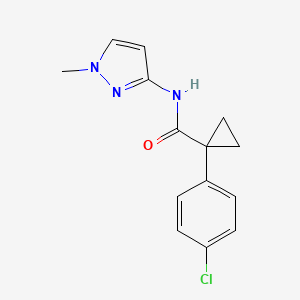
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
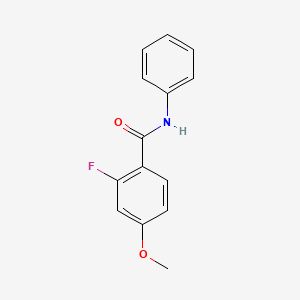
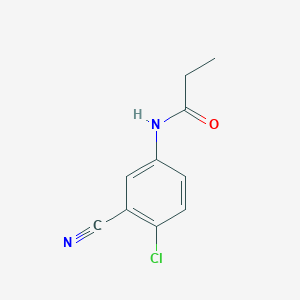


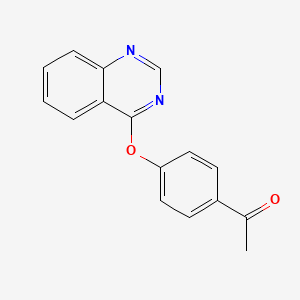

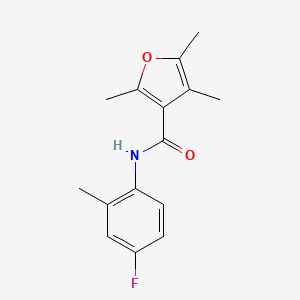
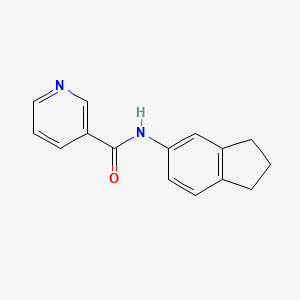

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)